ML252

Kv7.2 inhibition enantioselectivity potency

Generic Kv7 blockers (e.g., XE991, linopirdine) lack the subtype selectivity required to isolate Kv7.2-mediated M-currents, introducing cardiac Kv7.1 confounding and undefined brain exposure. ML252, the defined (S)-enantiomer, resolves this: IC50 = 69 nM at Kv7.2 with >40-fold selectivity over Kv7.1, validated brain penetration (B:P = 1.9), and established pore-binding site pharmacology. • Achieves quantifiable, reproducible Kv7.2 inhibition in ex vivo brain slice electrophysiology. • Enables in vivo behavioral & seizure studies without de novo PK validation. • Competitively interacts with ML213, enabling functional dissection of pore vs. voltage-sensor mechanisms.

Molecular Formula C20H25ClN2O
Molecular Weight 344.9 g/mol
Cat. No. B560469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML252
Synonyms(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide Hydrochloride;  VU0450101
Molecular FormulaC20H25ClN2O
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl
InChIInChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1
InChIKeyXBYCQOZNTLUEDX-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML252 Kv7.2 Inhibitor Overview


ML252 is the (S)-enantiomer of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide [1]. It is a potent, small molecule inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel, discovered through a high-throughput screen of the MLPCN library [1]. Characterized by its selectivity profile against other Kv7 family members and its ability to cross the blood-brain barrier (BBB), ML252 serves as a critical pharmacological tool for probing Kv7.2 channel function in both in vitro and in vivo models of neuronal excitability [1].

1 Defined (S)-enantiomer for Kv7.2 channel inhibition studies
2 CNS-penetrant tool for in vivo neuronal excitability models
3 Kv7.1-sparing selectivity profile for CNS-specific research

ML252 Specificity vs. Generic Blockers


The Kv7 potassium channel family comprises five distinct subtypes (Kv7.1-Kv7.5) with differential tissue expression and physiological roles. A generic Kv7 blocker, such as XE991 or linopirdine, cannot recapitulate the specific pharmacological fingerprint of ML252 [1]. Procurement of a less characterized or broader-spectrum inhibitor introduces significant confounding variables: lack of Kv7.2 vs. Kv7.1 selectivity, undefined brain penetration, unknown stereo-chemical potency, and distinct binding site interactions that alter channel gating [1]. Only the defined (S)-enantiomer of ML252 provides the quantifiable potency, selectivity, and validated in vivo brain exposure required for reproducible and interpretable results in neuroscience research focused on Kv7.2-mediated M-currents and neuronal hyperexcitability.

Enantiomer purity

(R)-enantiomer or racemic mixture may shift potency and selectivity profile, limiting direct substitution.

Subtype selectivity

Generic Kv7 blockers (XE991, linopirdine) lack Kv7.2 over Kv7.1 selectivity; cardiac channel confounding may occur.

Brain exposure

Non-characterized CNS penetration in alternative compounds may invalidate in vivo neuronal target engagement.

ML252 Pharmacological Evidence


S-Enantiomer Potency at Kv7.2

ML252 is the (S)-enantiomer of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide and exhibits superior potency compared to its (R)-enantiomer and racemic mixture [1]. This stereochemical specificity is critical for achieving high-affinity channel block and minimizing potential off-target effects associated with the less active enantiomer.

Enantiomer potency
Head-to-head
IC50 (S): 69 nM
(R): 944 nM; racemate: 160 nM
Enantiomer-specific potency context; (S)-form required for reproducible target engagement
Patch clamp, CHO-hKv7.2
Kv7.2 inhibition enantioselectivity potency

Kv7.2 Selectivity over Kv7.1

ML252 demonstrates a substantial selectivity window for Kv7.2 over Kv7.1 channels, a key advantage for experiments where cardiac Kv7.1 activity must be avoided [1]. This selectivity profile is not universal among all Kv7 channel blockers.

Kv7.2 vs Kv7.1
Head-to-head
Kv7.2 IC50 69 nM; Kv7.1 IC50 2.92 µM (>40-fold selectivity)
Reported subtype selectivity window supports CNS-focused Kv7.2 studies
IonWorks, CHO cells
subtype selectivity Kv7.1 Kv7.2

Selectivity vs. XE991 and Linopirdine

The selectivity profile of ML252 was directly compared against two other known KCNQ channel blockers, XE991 and linopirdine. In this head-to-head assessment, ML252 exhibited markedly superior selectivity for KCNQ2 over the cardiac KCNQ1/E1 heteromeric channel [1].

Selectivity vs blockers
Head-to-head
ML252 >100-fold vs Kv7.1/E1; XE991 26-fold; linopirdine 3-fold
Reported higher selectivity over common comparator tools; reduces cardiac channel interference
IonWorks, CHO-hKCNQ2 vs KCNQ1/E1
selectivity comparison Kv7.2 Kv7.1 KCNE1

Brain Penetration and Exposure

ML252 is characterized as a brain-penetrant compound with quantifiable in vivo exposure metrics [1]. This validated CNS exposure is a critical differentiator from non-penetrant Kv7.2 inhibitors or tools with unknown brain bioavailability.

Brain penetration
Head-to-head
B:P ratio 1.9; brain 672 nM at 1 h post 10 mg/kg IP
Supports in vivo CNS exposure model interpretation; quantifiable brain exposure
Rat, single IP dose
blood-brain barrier pharmacokinetics CNS penetration

Competitive Pore Binding with ML213

The mechanism of action of ML252 has been refined to a specific binding site within the channel pore. Functional studies demonstrate that the inhibitory effect of ML252 is competitively antagonized by the pore-targeted Kv7 activator ML213, but not by a voltage-sensor targeted activator [1]. This defines ML252 as a pore-blocker, a distinct mechanism from some other Kv7 modulators.

Pore binding competition
Head-to-head
ML252 inhibition suppressed by ML213, not by ICA-069673
Competitive pore-blocker mechanism context; enables pharmacological dissection studies
Automated patch clamp, Kv7.2/7.3; in vivo zebrafish
binding site competition ML213

CYP450 Inhibition Profile

ML252 exhibits potent inhibition of several major cytochrome P450 (CYP) isoforms, a critical consideration for studies involving co-administered drugs or in vivo metabolism . This activity is a known off-target effect that must be controlled for.

CYP inhibition
Data to verify
CYP1A2 6.1 nM; CYP2C9 18.9 nM; CYP3A4 3.9 nM; CYP2D6 19.9 nM
Off-target CYP profile requires validation review in co-administration studies
Recombinant CYP isoforms; source data to verify
drug metabolism CYP450 off-target activity

ML252 Research Applications


Kv7.2 Inhibition in CNS Electrophysiology

ML252 is the inhibitor of choice for ex vivo brain slice electrophysiology or in vitro neuronal culture studies where selective blockade of Kv7.2-mediated M-currents is required [1]. Its >40-fold selectivity over cardiac Kv7.1 and defined potency (IC50 = 69 nM) ensure that observed changes in neuronal excitability can be confidently attributed to Kv7.2 inhibition, without confounding cardiac channel activity. The use of the defined (S)-enantiomer guarantees maximum potency per mole of compound used.

In Vivo Modulation of CNS Excitability

For in vivo studies investigating the role of Kv7.2 in behavior, seizure susceptibility, or neural circuit activity, ML252 is uniquely suitable due to its validated brain penetration (B:P ratio = 1.9) and absolute brain exposure [1]. It has been successfully employed in transgenic zebrafish larvae expressing the CaMPARI reporter to demonstrate in vivo increases in neuronal activity upon Kv7 inhibition [1]. This established CNS bioavailability profile saves researchers from conducting de novo pharmacokinetic validation.

Mechanistic Competition with Pore Activators

ML252 is the appropriate inhibitor for experiments designed to probe the pore-binding site of Kv7 channels. Its established competitive interaction with the activator ML213 provides a robust experimental paradigm for differentiating between pore-targeted and voltage-sensor targeted mechanisms of action [1]. Using ML252 in combination with ML213 or ICA-069673 allows researchers to dissect the functional pharmacology of novel Kv7 modulators.

Kv7.2 Modulator Screening & Validation

As a well-characterized reference inhibitor with a clear selectivity profile (distinct from XE991 and linopirdine) [1], ML252 serves as an essential control compound in high-throughput or secondary screening assays aimed at discovering new Kv7.2 agonists, potentiators, or inhibitors. Its data-rich background allows for direct comparison of potency, efficacy, and mechanism with novel chemical entities.

Application
Selection Property
Validation Focus
CNS electrophysiology studies
Enantiomer-specific Kv7.2 inhibition with Kv7.1-sparing selectivity
M-current isolation in neuronal cultures / brain slices
In vivo CNS excitability modulation
Validated brain penetration (B:P ratio context)
CNS exposure quantification and neuronal activity reporter models
Mechanistic pore-binding site competition
Competitive interaction profile with ML213
Differentiation of pore vs. voltage-sensor targeted modulators
Kv7.2 modulator screening & validation
Selectivity benchmark vs. XE991/linopirdine
Reference inhibitor for potency and selectivity comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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